molecular formula C7H11F3N2S B14186103 4-(Trifluoromethyl)piperidine-1-carbothioamide CAS No. 848943-80-6

4-(Trifluoromethyl)piperidine-1-carbothioamide

Cat. No.: B14186103
CAS No.: 848943-80-6
M. Wt: 212.24 g/mol
InChI Key: IPDUJVGEALUJKP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-1-carbothioamide is a fluorinated organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing trifluoromethylated piperidines is through the hydrogenation reduction of 4-trifluoromethylpyridine using palladium-carbon or Raney nickel as catalysts . The reaction is carried out under hydrogen gas at room temperature and atmospheric pressure, resulting in the formation of 4-(Trifluoromethyl)piperidine. The carbothioamide group can then be introduced through a reaction with thiocarbamoyl chloride or similar reagents under appropriate conditions.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)piperidine-1-carbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines or thiols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)piperidine-1-carbothioamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and other biological pathways.

    Agrochemicals: It is utilized in the development of pesticides and herbicides due to its unique chemical properties.

    Materials Science: The compound’s fluorinated nature makes it valuable in the design of advanced materials with specific properties, such as hydrophobicity and thermal stability.

    Biological Research: It is used in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

4-(Trifluoromethyl)piperidine-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the trifluoromethyl and carbothioamide groups, which impart specific chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

848943-80-6

Molecular Formula

C7H11F3N2S

Molecular Weight

212.24 g/mol

IUPAC Name

4-(trifluoromethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C7H11F3N2S/c8-7(9,10)5-1-3-12(4-2-5)6(11)13/h5H,1-4H2,(H2,11,13)

InChI Key

IPDUJVGEALUJKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=S)N

Origin of Product

United States

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